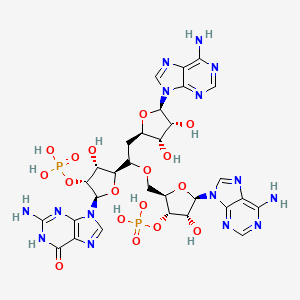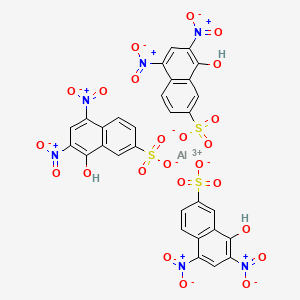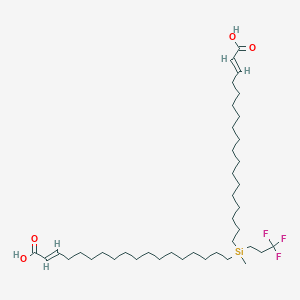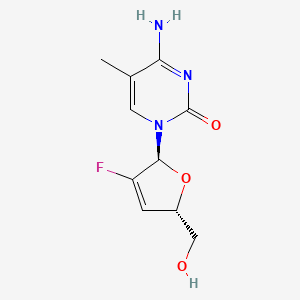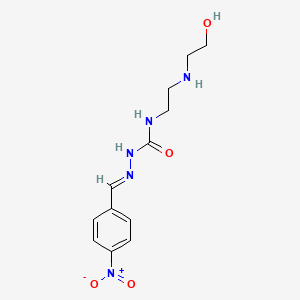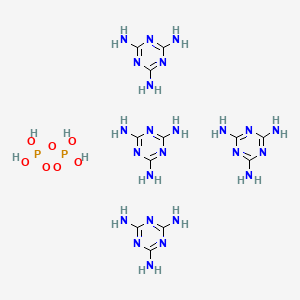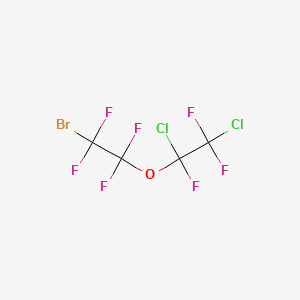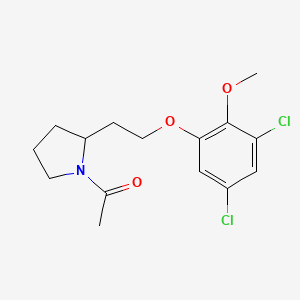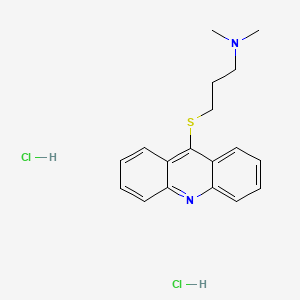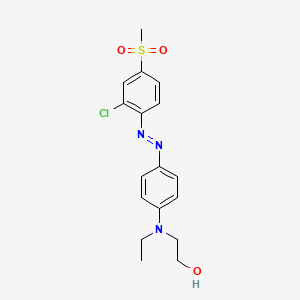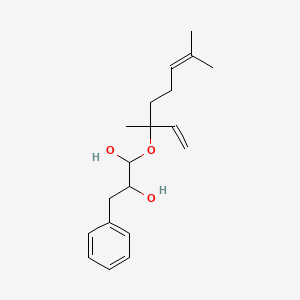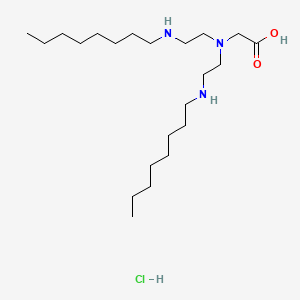
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features octylamino groups attached to the glycine backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride typically involves the reaction of glycine with octylamine under controlled conditions. The process may include the use of protecting groups to ensure selective reactions at specific sites on the glycine molecule. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The octylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers.
作用機序
The mechanism of action of N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride involves its interaction with specific molecular targets. The octylamino groups allow the compound to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
N,N-Bis(2-hydroxyethyl)octanamide: Similar in structure but with hydroxyethyl groups instead of octylamino groups.
Bis(2-chloroethyl)amine hydrochloride: Features chloroethyl groups and is used in different applications.
Uniqueness
N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride is unique due to its octylamino groups, which provide distinct hydrophobic interactions. This makes it particularly useful in applications where such interactions are critical, such as in the study of membrane proteins or hydrophobic drug delivery systems.
特性
CAS番号 |
52658-82-9 |
|---|---|
分子式 |
C22H48ClN3O2 |
分子量 |
422.1 g/mol |
IUPAC名 |
2-[bis[2-(octylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;/h23-24H,3-21H2,1-2H3,(H,26,27);1H |
InChIキー |
UJGGQEYOOLJLOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


